2-Aminoethyl acetate hydrochloride
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Overview
Description
2-Aminoethyl acetate hydrochloride is an organic compound with the molecular formula C4H10ClNO2. It is a derivative of acetic acid and is characterized by the presence of an amino group attached to an ethyl acetate moiety. This compound is commonly used in various chemical and biological applications due to its unique properties.
Mechanism of Action
Target of Action
It is known that this compound is used in organic synthesis as a monomer for polymerization reactions .
Mode of Action
It is known to participate in polymerization reactions, where it can form polymers for nucleic acid complexation and composite formation .
Biochemical Pathways
It is known to be involved in the synthesis of polymers, which can interact with various biochemical pathways depending on their structure and function .
Result of Action
As a monomer for polymerization reactions, it can contribute to the formation of polymers with various properties and functions .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Aminoethyl acetate hydrochloride can be synthesized through the reaction of ethyl acetate with ethylenediamine in the presence of hydrochloric acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the desired product. The reaction can be represented as follows:
CH3COOCH2CH3+NH2CH2CH2NH2+HCl→CH3COOCH2CH2NH2⋅HCl+CH3CH2NH2
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and distillation.
Chemical Reactions Analysis
Types of Reactions
2-Aminoethyl acetate hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The compound can be reduced to form ethylamine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of oxo derivatives such as 2-oxoethyl acetate.
Reduction: Formation of ethylamine derivatives.
Substitution: Formation of various substituted aminoethyl acetate derivatives.
Scientific Research Applications
2-Aminoethyl acetate hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
- 2-Aminoethyl methacrylate hydrochloride
- 2-Aminoethyl propionate hydrochloride
- 2-Aminoethyl butyrate hydrochloride
Uniqueness
2-Aminoethyl acetate hydrochloride is unique due to its specific structural features, which confer distinct reactivity and interaction profiles. Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for a wide range of applications in research and industry.
Biological Activity
2-Aminoethyl acetate hydrochloride, also known as ethyl 2-((2-aminoethyl)(methyl)amino)acetate hydrochloride, is a compound with potential biological significance due to its structural properties and interactions within biochemical pathways. This article explores its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
- Molecular Formula : C7H17ClN2O2
- Molecular Weight : 178.68 g/mol
- Structure : Contains a substituted amino group with both ethyl and methyl groups, which influences its biochemical interactions.
Synthesis Methods
The synthesis of this compound typically involves nucleophilic substitution reactions. A common method includes:
- Reagents : Ethyl chloroacetate and N-methyl-ethylenediamine.
- Conditions : Reaction occurs in the presence of a base (e.g., sodium hydroxide) in an organic solvent (ethanol or methanol) at elevated temperatures (60-80°C).
Enzyme Interactions
This compound exhibits notable biological activity by acting as a substrate or inhibitor for various enzymes. This interaction can influence metabolic processes and signaling pathways within biological systems. Preliminary studies indicate that the compound may modulate enzyme activities, which is crucial for drug development.
Enzyme | Activity | Reference |
---|---|---|
Acetylcholinesterase | Inhibition observed | |
Dipeptidyl peptidase IV | Potential substrate | |
Cyclic nucleotide phosphodiesterase | Modulation of activity |
Antimicrobial Activity
Research has shown that derivatives of this compound possess antimicrobial properties. For instance, compounds based on this structure have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria.
- Case Study : A study evaluated the antimicrobial efficacy of related compounds against Chlamydia trachomatis, revealing selective inhibition with minimal toxicity to host cells. The results suggested that structural modifications could enhance activity against specific pathogens .
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including:
- Protein-Ligand Dynamics : The compound's structure allows it to bind effectively to target proteins, influencing their functional states and interactions within cellular pathways.
- Ion Channel Modulation : Similar compounds have been reported to affect ion channel activities, leading to alterations in cellular excitability and signaling .
Comparative Analysis
To further understand the unique properties of this compound, a comparison with structurally similar compounds is provided:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Ethyl 2-(methylamino)acetate hydrochloride | C5H12ClNO2 | Simpler structure; fewer functional groups |
Ethyl glycine | C4H9NO2 | Lacks additional amino substituents |
N,N-Dimethylethylenediamine | C6H16N2 | More complex structure; lacks acetate functionality |
Properties
IUPAC Name |
2-aminoethyl acetate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO2.ClH/c1-4(6)7-3-2-5;/h2-3,5H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOLCGTLCIBOSQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCCN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20739-39-3 |
Source
|
Record name | 2-aminoethyl acetate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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